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molecular formula C14H14ClNO B8776590 N-(4-methoxyphenyl)-2-chlorobenzylamine CAS No. 61298-18-8

N-(4-methoxyphenyl)-2-chlorobenzylamine

Cat. No. B8776590
M. Wt: 247.72 g/mol
InChI Key: QJVRBSWBNACXCV-UHFFFAOYSA-N
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Patent
US04138490

Procedure details

A solution of 2-chlorobenzaldehyde (70 g.) and 4-methoxyaniline (61.5g.) in toluene (750 ml.) was refluxed under a Dean and Stark separator until no more water collected (ca. 1 hour). The toluene was evaporated in vacuo, and the residue was dissolved in methanol (1.5 l.). The methanolic solution was treated at room temperature with sodium borohydride (60 g.) added portionwise so that, with gentle cooling, the temperature was maintained at 40-50° C. The solution was then refluxed for 15 minutes, diluted with water (1.5 l.), and the aqueous mixture extracted with ether (3 × 200ml.). The combined ethereal extracts were washed with water (2 × 100 ml.), dried (K2CO3), and evaporated to give N-(4-methoxyphenyl)-2-chlorobenzylamine as a brown oil, Infra Red ν max 3400, 1618 cm.-1, which was used directly in the next stage.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH3:10][O:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1.O>C1(C)C=CC=CC=1>[CH3:10][O:11][C:12]1[CH:18]=[CH:17][C:15]([NH:16][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=2[Cl:1])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
61.5 g
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
collected (ca. 1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The toluene was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (1.5 l.)
ADDITION
Type
ADDITION
Details
The methanolic solution was treated at room temperature with sodium borohydride (60 g.)
ADDITION
Type
ADDITION
Details
added portionwise so that, with gentle cooling
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then refluxed for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
diluted with water (1.5 l.)
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture extracted with ether (3 × 200ml.)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with water (2 × 100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NCC1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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